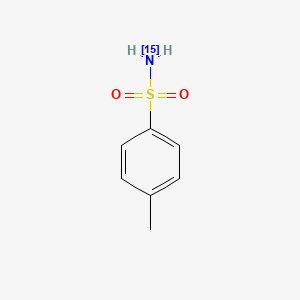

p-Toluenesulfonamide-15N

Description

Significance of Isotopic Labeling in Chemical Investigations

Isotopic labeling is a fundamental technique in chemistry and biology for tracing the course of an isotope through a reaction, metabolic pathway, or cell. studysmarter.co.uk By substituting a specific atom with its isotopic variant, researchers can monitor molecular transformations, elucidate complex mechanisms, and precisely quantify the presence of different compounds. studysmarter.co.ukmetwarebio.com This method is indispensable for a wide array of applications, including metabolic research, drug development, and environmental studies, offering clear insights into dynamic molecular processes. studysmarter.co.ukmusechem.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable as they are non-radioactive and can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). metwarebio.comsymeres.com These methods can distinguish between the labeled and unlabeled molecules, providing detailed information about their behavior and interactions. alfa-chemistry.com

Overview of p-Toluenesulfonamide (B41071) as a Versatile Chemical Moiety

p-Toluenesulfonamide, often abbreviated as PTSA, is a white crystalline solid with the chemical formula C₇H₉NO₂S. chemicalbook.comjinlichemical.com It is a highly versatile organic compound with a broad spectrum of applications across various industries, including pharmaceuticals, agriculture, and materials science. patsnap.combloomtechz.com Its utility stems from its unique chemical structure, which features a toluene (B28343) group attached to a sulfonamide functional group (-SO₂NH₂). chemicalbook.combloomtechz.com

This structure allows p-toluenesulfonamide to act as a crucial intermediate in the synthesis of a wide range of organic molecules. chemicalbook.compatsnap.com It is used in the production of dyes, resins, plasticizers, and as a curing agent for epoxy resins. chemicalbook.comjinlichemical.com In the pharmaceutical industry, the sulfonamide group is a key component in a class of antibacterial drugs known as sulfa drugs. patsnap.com Furthermore, p-toluenesulfonamide and its derivatives have been investigated for their potential as antitumor agents. researchgate.netscispace.com

Rationale for 15N Enrichment in Mechanistic and Analytical Studies

The specific enrichment of p-toluenesulfonamide with the ¹⁵N isotope offers distinct advantages for detailed mechanistic and analytical investigations. alfa-chemistry.com The natural abundance of ¹⁵N is only about 0.37%, while the more common isotope, ¹⁴N, makes up the vast majority. nih.gov By synthetically increasing the proportion of ¹⁵N in the sulfonamide group, researchers can create a molecule that is easily distinguishable from its naturally occurring counterparts. alfa-chemistry.comresearchgate.net

This isotopic labeling is particularly powerful when combined with analytical techniques like NMR spectroscopy and mass spectrometry. alfa-chemistry.comsymeres.com In ¹⁵N NMR spectroscopy, the labeled nitrogen atom provides a clear signal that can be used to monitor its chemical environment and track its transformation during a reaction. nih.gov This provides invaluable insights into reaction pathways and the formation of intermediates. ias.ac.in Similarly, in mass spectrometry, the one-mass-unit difference between ¹⁴N and ¹⁵N allows for the precise tracking and quantification of the labeled compound and its metabolic products. rsc.orgrsc.org This is crucial for studying drug metabolism, environmental fate, and other complex biological and chemical processes. symeres.comresearchgate.net

The use of ¹⁵N-labeled compounds like p-Toluenesulfonamide-15N is instrumental in a variety of research areas:

Mechanistic Studies: Elucidating the step-by-step sequence of bond-breaking and bond-forming events in chemical reactions. symeres.comnumberanalytics.com

Metabolic Pathway Analysis: Tracing the metabolic fate of drugs and other xenobiotics within a biological system. alfa-chemistry.commusechem.com

Environmental Fate Studies: Tracking the degradation and transformation of pollutants in the environment. alfa-chemistry.comsymeres.com

Structural Biology: Determining the three-dimensional structures of proteins and other biomolecules. alfa-chemistry.com

In essence, the ¹⁵N label acts as a beacon, allowing scientists to follow the nitrogen atom's journey and gain a deeper understanding of the fundamental processes that govern the chemical world.

| Property | Value |

| Chemical Formula | CH₃C₆H₄SO₂¹⁵NH₂ |

| CAS Number | 287476-18-0 |

| Molecular Weight | 172.21 g/mol |

| Isotopic Purity | 99 atom % ¹⁵N |

| Melting Point | 138-139 °C (lit.) |

| Form | Solid |

| Table 1: Properties of p-Toluenesulfonamide-15N. sigmaaldrich.com |

| Application | Description |

| Mechanistic Studies | The ¹⁵N label allows for the tracking of the nitrogen atom during chemical reactions, providing insights into reaction pathways and the formation of intermediates. symeres.comnumberanalytics.com |

| Spectroscopic Analysis | ¹⁵N-labeled compounds are essential for advanced NMR and mass spectrometry studies, enabling detailed structural and quantitative analysis. alfa-chemistry.comsymeres.com |

| Metabolic Research | Used as tracers to study the metabolism of nitrogen-containing compounds in biological systems. alfa-chemistry.com |

| Environmental Science | Helps in studying nitrogen cycles and the fate of nitrogen-containing pollutants in the environment. alfa-chemistry.comtandfonline.com |

| Table 2: Research Applications of p-Toluenesulfonamide-15N. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene(15N)sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRWZFENFIFIT-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584069 | |

| Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-18-0 | |

| Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Toluenesulfonamide 15n and Its Derivatives

Isotopic Enrichment Strategies for Nitrogen-15 (B135050)

The foundational step in synthesizing ¹⁵N-labeled sulfonamides is the incorporation of the heavy isotope into a key reagent. Strategies range from direct synthesis using simple ¹⁵N-labeled precursors to more complex protocols designed for mechanistic investigation or specific labeling patterns.

Synthesis from ¹⁵NH₄Cl Precursors

The most direct and fundamental method for preparing p-Toluenesulfonamide-¹⁵N involves the reaction of p-toluenesulfonyl chloride with a ¹⁵N-labeled ammonia (B1221849) source. Ammonium-15N chloride (¹⁵NH₄Cl) serves as a common and commercially available starting material. The synthesis is typically achieved by treating ¹⁵NH₄Cl with a base to generate free ¹⁵N-ammonia (¹⁵NH₃) in situ, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces the chloride leaving group to form the stable sulfonamide C-N bond.

The reaction is generally carried out in a suitable solvent system that can accommodate both the inorganic precursor and the organic sulfonyl chloride. This well-established nucleophilic substitution reaction provides a high-yield and straightforward pathway to the primary ¹⁵N-labeled sulfonamide, which can then be used as a precursor for more complex derivatives.

Table 1: General Reaction for Synthesis of p-Toluenesulfonamide-¹⁵N

| Reactants | Reagents/Conditions | Product |

| p-Toluenesulfonyl chloride, Ammonium-15N chloride | Base (e.g., NaOH, pyridine), Solvent (e.g., water, THF) | p-Toluenesulfonamide-¹⁵N |

| + ¹⁵NH₄Cl | → | + HCl + H₂O |

Diazotransfer Protocols with ¹⁵N Labeling

Diazotransfer reactions are powerful methods for converting primary amines into azides. The mechanism of this transformation has been elucidated using ¹⁵N-labeled p-toluenesulfonamide (B41071). In these studies, p-toluenesulfonamide-¹⁵N is reacted with a diazotransfer reagent, such as imidazole-1-sulfonyl azide (B81097) hydrogen sulfate. Mechanistic investigations using ¹⁵N NMR spectroscopy have confirmed that the reaction proceeds via a diazo transfer pathway.

When ¹⁵N-labeled tosylamide was subjected to these reaction conditions, the resulting product was exclusively p-toluenesulfonyl azide-1-¹⁵N. This outcome demonstrates that the nitrogen atom from the sulfonamide is incorporated directly adjacent to the sulfonyl group in the final azide product. This finding was crucial in confirming the diazo transfer mechanism over a potential alternative pathway involving direct azidation at the sulfur atom.

Table 2: Mechanistic Probe of Diazotransfer Reaction Using ¹⁵N Labeling

| Labeled Substrate | Diazotransfer Reagent | Key Finding | Product | Reference |

| p-Toluenesulfonamide-¹⁵N | Imidazole-1-sulfonyl azide hydrogen sulfate | Confirmed diazo transfer mechanism via ¹⁵N NMR | p-Toluenesulfonyl azide-1-¹⁵N | nih.gov |

Methods for Direct ¹⁴N to ¹⁵N Exchange in Nitrogen Heteroaromatics Utilizing Toluenesulfonamide Derivatives

Directly exchanging a common ¹⁴N atom for a ¹⁵N isotope within an existing molecular skeleton is a sophisticated strategy known as skeletal editing. This approach is highly valuable as it allows for the late-stage isotopic labeling of complex molecules without requiring de novo synthesis. Recent advancements have established methods for the direct ¹⁴N to ¹⁵N isotopic exchange in various aromatic nitrogen heterocycles. chemrxiv.orgnih.govfigshare.com

The predominant reported method proceeds through the activation of a ring nitrogen atom by N-triflylation (using trifluoromethanesulfonic anhydride), which makes the ring susceptible to nucleophilic attack. chemrxiv.orgnih.gov This is followed by a ring-opening and subsequent ring-closure sequence mediated by a ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate, which effectively swaps the nitrogen atom. chemrxiv.orgnih.gov While this represents a significant advance in isotopic labeling, the successful and high-yielding protocols developed to date specifically utilize N-triflylation for the critical activation step. The direct application of p-toluenesulfonamide derivatives for this purpose in a similar, high-yielding exchange reaction is not prominently documented in current literature.

Targeted Synthesis of ¹⁵N-Labeled p-Toluenesulfonamide Derivatives

Building upon the primary labeled compound, more complex derivatives can be synthesized, targeting the placement of the ¹⁵N atom in specific functional groups.

N-(methoxycarbonyl)-p-toluenesulfonamide-¹⁵N Synthesis

N-acyl sulfonamides are an important class of compounds, and their ¹⁵N-labeled analogues can be prepared from the parent ¹⁵N-sulfonamide. The synthesis of N-(methoxycarbonyl)-p-toluenesulfonamide-¹⁵N would start with p-toluenesulfonamide-¹⁵N, prepared as described in section 2.1.1.

The sulfonamide nitrogen is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile. This anion is subsequently treated with an acylating agent, such as methyl chloroformate or methyl pyrocarbonate, to introduce the methoxycarbonyl group. This reaction is a standard and efficient method for the N-acylation of sulfonamides.

Table 3: General Synthesis of N-(methoxycarbonyl)-p-toluenesulfonamide-¹⁵N

| Starting Material | Reagents | Product |

| p-Toluenesulfonamide-¹⁵N | 1. Base (e.g., NaH, K₂CO₃) 2. Methyl chloroformate (ClCO₂Me) | N-(methoxycarbonyl)-p-toluenesulfonamide-¹⁵N |

| → |

p-Toluenesulfonyl Azide-3-¹⁵N Generation

The regioselective synthesis of isotopically labeled azides presents a significant challenge due to the three contiguous nitrogen atoms (Nα-Nβ-Nγ or N1-N2-N3). Generating p-toluenesulfonyl azide with a ¹⁵N label specifically at the terminal position (N3 or Nγ) requires careful selection of the synthetic route and labeled reagents.

One potential route is the classical synthesis, which involves the reaction of p-toluenesulfonyl chloride with a terminally labeled sodium azide (Na¹⁴N¹⁴N¹⁵N). d-nb.infoprepchem.comwikipedia.org The availability of this specific isotopomer of sodium azide is the critical factor for this approach.

Alternatively, a diazo-transfer reaction can be employed, but the position of the label depends on the design of the labeled reagent. To generate a terminally labeled product (R-Nα-Nβ-¹⁵Nγ), the primary amine substrate must react with a diazo-transfer reagent that is labeled at the β-position of its azido (B1232118) group. nih.govacs.org For instance, the development of γ-¹⁵N-labeled diazo-transfer reagents like TfNαNβ¹⁵Nγ has been shown to produce β-¹⁵N-labeled azides (R-Nα-¹⁵NβNγ) because the amine attacks the terminal γ-nitrogen of the reagent. nih.govacs.org Therefore, to achieve N3-labeling in p-toluenesulfonyl azide via a diazotransfer reaction, one would need to start with p-toluenesulfonamide and a diazotransfer reagent specifically labeled at the Nβ position.

These distinct strategies highlight the synthetic complexity in achieving site-specific isotopic labeling within an azide functional group.

Condensation Reactions Incorporating 15N-Labeled Sulfonamides

The introduction of a ¹⁵N isotope into the sulfonamide functional group is a key step in producing p-Toluenesulfonamide-¹⁵N. A common and effective method to achieve this is through a condensation reaction involving a sulfinate precursor and a ¹⁵N-labeled ammonia source.

This synthetic approach offers a direct pathway to isotopically labeled sulfonamides. The general mechanism involves the reaction of a sulfinate salt with a labeled amine, such as ¹⁵NH₄OH. This method is advantageous as it allows for the late-stage introduction of the ¹⁵N label into the molecule. For instance, a sulfinate derived from a complex molecule can be reacted with ¹⁵NH₄OH to yield the corresponding ¹⁵N-labeled primary sulfonamide. nih.gov This strategy is valuable for preparing ¹⁵N-labeled internal standards for quantitative analysis or for use in metabolic studies.

The reaction proceeds via nucleophilic attack of the ¹⁵N-labeled amine on the sulfur atom of the sulfinate, followed by elimination of a leaving group. The efficiency of the reaction can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the sulfinate salt.

Advanced Synthetic Techniques Utilizing p-Toluenesulfonamide as a Nitrogen Source

p-Toluenesulfonamide and its derivatives are versatile reagents in organic synthesis, often serving as a source of nitrogen for the formation of new carbon-nitrogen bonds. Advanced synthetic techniques have been developed to utilize these reagents in complex transformations, including stereoselective reactions and multicomponent approaches.

Stereoselective aminobromination of alkenes is a powerful transformation that introduces both a nitrogen and a bromine atom across a double bond with control over the stereochemistry. Derivatives of p-toluenesulfonamide, such as N-alkyl-p-toluenesulfonamides, have been successfully employed as the nitrogen source in these reactions.

In the presence of a suitable catalyst, such as nickel(II) acetate, N-alkyl-p-toluenesulfonamides in combination with a bromine source like N-bromosuccinimide (NBS) react with α,β-unsaturated ketones to yield vicinal haloamino ketone derivatives. These reactions have been shown to proceed with excellent regio- and stereoselectivity. The N-alkyl group on the sulfonamide plays a crucial role in achieving this high selectivity.

A catalyst-free electrophilic aminobromination of alkenes has also been reported using N-methyl-p-toluenesulfonamide and NBS. This method provides good yields of vicinal haloamines with high regioselectivity and stereoselectivity under mild conditions. The presence of the N-methyl group was found to be important for the successful formation of the product.

Below is a table summarizing key research findings in stereoselective aminobromination using p-toluenesulfonamide derivatives.

| Nitrogen Source | Bromine Source | Substrate | Catalyst | Key Findings |

| N-methyl-p-toluenesulfonamide | NBS | α,β-unsaturated ketones | Ni(OAc)₂ | Excellent regio- and stereoselectivity |

| N-ethyl-p-toluenesulfonamide | NBS | α,β-unsaturated ketones | Ni(OAc)₂ | Excellent regio- and stereoselectivity |

| N-methyl-p-toluenesulfonamide | NBS | Alkenes | None | Good yields, excellent regio- and stereoselectivities under mild, catalyst-free conditions |

N-alkylation of sulfonamides is a fundamental transformation for the synthesis of more complex sulfonamide derivatives. p-Toluenesulfonamide can be N-alkylated using various methods, including reactions with alcohols catalyzed by transition metals. These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

This methodology involves the temporary oxidation of an alcohol to an aldehyde by the catalyst, which then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the catalyst, which had previously stored the hydrogen, to afford the N-alkylated sulfonamide and regenerate the catalyst. researchgate.netresearchgate.net

Both copper and manganese-based catalytic systems have been shown to be effective for the N-alkylation of p-toluenesulfonamide with a variety of alcohols. researchgate.netresearchgate.net These reactions are often carried out at elevated temperatures and in the presence of a base.

The table below presents data from studies on the N-alkylation of p-toluenesulfonamide.

| Catalyst System | Alcohol | Base | Temperature (°C) | Yield (%) |

| Mn(I) PNP pincer complex | Benzyl alcohol | K₂CO₃ | 150 | 86 (isolated) |

| Mn(I) PNP pincer complex | 4-Methylbenzyl alcohol | K₂CO₃ | 150 | 91 (isolated) |

| Mn(I) PNP pincer complex | 1-Butanol | K₂CO₃ | 150 | 85 (isolated) |

| Cu(OAc)₂ | Benzyl alcohol | K₂CO₃ | 150 | 93 (conversion) |

| Cu(OAc)₂ / Air | Benzyl alcohol | K₂CO₃ | 150 | >99 (selectivity) |

Information regarding the direct use of p-Toluenesulfonamide-15N or p-toluenesulfonamide as a nitrogen source in multicomponent reactions to construct heterocyclic systems is not extensively documented in the currently available research literature. While p-toluenesulfonic acid, a related compound, is frequently used as a catalyst in such reactions, examples featuring p-toluenesulfonamide as a primary reactant and nitrogen donor in a one-pot, multi-reactant assembly are not readily found.

Mechanistic Elucidation Via Nitrogen 15 Isotope Labeling

Tracing Reaction Pathways with p-Toluenesulfonamide-¹⁵N

The strategic placement of a ¹⁵N label within the sulfonamide functional group of p-toluenesulfonamide (B41071) has been instrumental in clarifying the mechanisms of several fundamental organic reactions.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. patsnap.com The p-toluenesulfonamide moiety can participate in these reactions in multiple ways. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. patsnap.com Conversely, upon deprotonation to form the sulfonamide anion, the molecule becomes a potent nucleophile capable of attacking electrophilic centers. patsnap.com Furthermore, the entire tosyl group can function as a leaving group in certain substitution reactions. patsnap.com

The mechanism of nucleophilic substitution at the sulfonyl sulfur center is a subject of considerable study, with proposed mechanisms including dissociative, associative-concerted, and associative-stepwise pathways, depending on the specific system and solvent. caltech.edu The use of p-Toluenesulfonamide-¹⁵N is critical in these studies to trace the path of the nitrogen atom and differentiate between these potential mechanisms. For example, in reactions involving the displacement of the sulfonamide group, tracking the ¹⁵N label can confirm whether the S-N bond is cleaved and how it interacts with other reagents in the mixture.

One specific area of investigation involves the radical-nucleophilic substitution (SRN1) mechanism, a chain process involving radical and radical anion intermediates. This mechanism is particularly relevant for substrates that are unreactive under traditional polar substitution conditions. N,N-Dialkyl-p-toluenesulfonamides are one class of compounds where substitution can be achieved via the SRN1 pathway. Isotopic labeling with ¹⁵N would be invaluable in confirming the intermediates and propagation steps of this radical chain reaction.

Condensation Reaction Pathways

p-Toluenesulfonamide readily participates in condensation reactions, particularly with aldehydes and ketones, to form N-sulfonyl imines or related derivatives. patsnap.commdpi.com These reactions are typically catalyzed by either acid or base. patsnap.com The low inherent nucleophilicity of the sulfonamide nitrogen often necessitates harsh reaction conditions, such as high temperatures or strong acid catalysts, to activate the carbonyl group. mdpi.com

Isotopic labeling with p-Toluenesulfonamide-¹⁵N is a powerful technique to investigate the mechanism of these condensations. For instance, in the condensation of p-toluenesulfonamide with glyoxal, ¹⁵N labeling can help confirm the step-wise formation of bonds and the structure of intermediates. Mechanistic studies using deuterium-labeled aldehydes have been employed to differentiate between a traditional carbonyl/amine condensation pathway and a radical-facilitated activation of the aldehyde. mdpi.com Combining such experiments with ¹⁵N labeling in the sulfonamide would provide a comprehensive picture of the reaction pathway, confirming the nucleophilic attack of the labeled nitrogen onto the carbonyl carbon and tracking its progression to the final imine product.

Recent research has explored manganese-catalyzed dehydrogenative condensation of aldehydes with p-toluenesulfonamide to form N-sulfonylimines, which are subsequently reduced to N-alkylated products. thieme-connect.com The use of p-Toluenesulfonamide-¹⁵N in such a system could precisely elucidate the timing of the condensation versus the reduction steps.

Azido (B1232118) Group Transfer Mechanisms

The transfer of an azido group (N₃) is a synthetically important reaction, and p-toluenesulfonyl azide (B81097) is a common reagent for this purpose. The mechanism of this transfer, particularly the "diazo transfer" reaction, has been significantly clarified through the use of ¹⁵N labeling. When p-toluenesulfonyl azide-¹⁵N reacts with anionic nucleophiles that have a labile α-hydrogen, a diazo compound and the stabilized p-toluenesulfonamide anion are formed. caltech.edu

In-depth mechanistic studies using p-toluenesulfonyl azide-3-¹⁵N (where the terminal nitrogen is labeled) reacting with the sodium salt of p-toluenesulfonamide have been conducted using ¹⁵N NMR. researchgate.net These studies revealed a complex network of concurrent reactions. A key finding was the occurrence of a degenerate diazo transfer from the labeled tosyl azide to the unlabeled p-toluenesulfonamide anion, which could only be detected through the use of isotopic labeling. caltech.eduresearchgate.net This process leads to the formation of isotope-scrambled products, providing direct evidence for the transfer mechanism. researchgate.net

Furthermore, these ¹⁵N NMR studies have shown that the reaction proceeds via a diazo transfer mechanism. diva-portal.orgdatapdf.com The experiments can distinguish between different potential pathways and identify key intermediates, such as triazene (B1217601) salts. caltech.edu The formation of various ¹⁵N-labeled products, including scrambled p-toluenesulfonyl azide and ¹⁵N-enriched p-toluenesulfonamide, has been meticulously mapped, showcasing the power of ¹⁵N labeling in untangling complex reaction networks. caltech.eduresearchgate.net

| Labeled Reactant | Reagent | Key Observation (via ¹⁵N NMR) | Mechanistic Insight |

| p-Toluenesulfonyl azide-3-¹⁵N | p-Toluenesulfonamide anion | Formation of isotope-scrambled products | Confirms degenerate diazo transfer mechanism |

| p-Toluenesulfonyl azide-3-¹⁵N | p-Toluenesulfonamide anion | Formation of ¹⁵N-labeled azide ion | Indicates a reaction pathway giving di-p-toluenesulfonamide and azide ion |

| Imidazole-1-sulfonyl azide-¹⁵N salt | Primary amines | Formation of specific ¹⁵N-labeled sulfonamides | Elucidates direct displacement of the azide |

Nitrosation Reaction Mechanisms

Nitrosation, the introduction of a nitroso group (-NO), is a reaction of significant interest. The mechanism can be complex, often involving an electrophilic attack by a nitrosating agent. clockss.org Studies on the nitrosation of 4-substituted N-methylbenzenesulfonamides have shown that the process likely involves a rapid pre-equilibrium nitrosation step, followed by a slower proton transfer.

The use of ¹⁵N-labeled precursors is crucial for elucidating these pathways. For example, ¹⁵N-labeled sodium nitrite (B80452) (Na¹⁵NO₂) can be used to introduce a labeled nitroso group. In the synthesis of ¹⁵N-labeled azides, the nitrosation of a hydrazine (B178648) derivative with Na¹⁵NO₂ under acidic conditions is a key step. The precise location of the ¹⁵N label in the final azide product provides direct insight into the rearrangement and bond-forming steps of the mechanism.

Transnitrosation, the transfer of a nitroso group from one molecule to another, is another area where ¹⁵N labeling is invaluable. N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) is a compound known to be a potent transnitrosating agent. escholarship.org Kinetic studies of the nitroso group transfer from MNTS to various nucleophiles, such as thiols, have been performed. escholarship.orgrsc.org By using ¹⁵N-labeled MNTS, the transfer of the nitroso group can be tracked unambiguously, confirming the mechanism and identifying the products, which might include S-nitrosothiols or N-nitrosamines. clockss.orgrsc.org

Investigating Intermolecular and Intramolecular Interactions

Beyond tracing covalent bond formation and cleavage, ¹⁵N labeling in p-toluenesulfonamide helps in probing more subtle intermolecular and intramolecular interactions that govern reactivity.

Sulfonamide Anion Reactivity

In the presence of a base, p-toluenesulfonamide is deprotonated to yield the corresponding sulfonamide anion. patsnap.com This anion is a significantly more powerful nucleophile than the neutral parent molecule. patsnap.com The reactivity of this anion has been a subject of detailed study, greatly aided by ¹⁵N labeling.

The reaction between p-toluenesulfonyl azide-3-¹⁵N and the unlabeled sodium salt of p-toluenesulfonamide in dimethyl sulfoxide (B87167) is a prime example. caltech.eduresearchgate.net Monitored by ¹⁵N NMR, this reaction shows the formation of numerous ¹⁵N-labeled products within hours. caltech.edu The appearance of ¹⁵N signals corresponding to p-toluenesulfonamide and its anion confirms that these species have become enriched with the ¹⁵N isotope. caltech.edu This enrichment happens through several competing pathways, including a degenerate diazo transfer that produces ¹⁵N-labeled p-toluenesulfonamide anion directly. caltech.eduresearchgate.net

Another observed reaction is the attack of the sulfonamide anion on the labeled tosyl azide to produce di-p-toluenesulfonamide and a ¹⁵N-labeled azide ion. researchgate.net This newly formed labeled azide ion can then enter into exchange reactions with unlabeled p-toluenesulfonyl azide, further scrambling the isotopic label. caltech.eduresearchgate.net These intricate and concurrent reaction pathways could not have been deciphered without the use of ¹⁵N labeling to track the fate of the specific nitrogen atoms involved.

| Reactants | Key ¹⁵N-Labeled Products | Deduced Interaction/Reaction |

| p-Toluenesulfonyl azide-3-¹⁵N + p-Toluenesulfonamide anion | ¹⁵N-p-Toluenesulfonamide anion | Degenerate diazo transfer |

| p-Toluenesulfonyl azide-3-¹⁵N + p-Toluenesulfonamide anion | ¹⁵N-Azide ion, Di-p-toluenesulfonamide | Nucleophilic attack of the anion on the azide |

| p-Toluenesulfonyl azide + ¹⁵N-Azide ion | p-Toluenesulfonyl azide-1-¹⁵N | Isotope exchange reaction |

Role as Nucleophile or Electrophile

In reactions studied using ¹⁵N labeling, p-toluenesulfonamide derivatives can exhibit dual chemical reactivity, acting as either a nucleophile or an electrophile depending on the specific species and reaction conditions.

A key example involves the reactions of p-toluenesulfonyl azide (TsN₃), an ambident electrophile. caltech.edu This molecule possesses two sites susceptible to nucleophilic attack: the soft acidic terminal nitrogen atom of the azide group and the hard acidic sulfonyl sulfur center. caltech.edu The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the reaction pathway, where the nature of the nucleophile determines which site is preferentially attacked. caltech.educaltech.edu

In studies involving p-toluenesulfonyl azide-3-¹⁵N, the anion of p-toluenesulfonamide (TsNH⁻), generated in situ, serves as the nucleophile. caltech.educaltech.edu This anion attacks the electrophilic azide, initiating a series of transformations that can be tracked using ¹⁵N NMR. caltech.edu The sulfonamide anion can also react to produce di-p-toluenesulfonamide and an azide ion, which can then participate in further reactions. caltech.edu Similarly, sulfonyl azides have been identified as effective azidating agents for nucleophilic radicals. researchgate.net This highlights the electrophilic nature of the azide moiety in the p-toluenesulfonyl framework when reacting with nucleophilic species.

Electrophilic Reactions of p-Toluenesulfonyl Azide

The electrophilic character of p-toluenesulfonyl azide (TsN₃) has been extensively studied using ¹⁵N labeling to unravel its complex reaction pathways with various nucleophiles. caltech.educaltech.edu

One of the most insightful studies involved the reaction of p-toluenesulfonyl azide terminally labeled with ¹⁵N (p-toluenesulfonyl azide-3-¹⁵N) with the sodium salt of p-toluenesulfonamide in dimethyl sulfoxide (DMSO). caltech.educaltech.edu Monitoring the reaction with ¹⁵N NMR revealed several simultaneous processes. caltech.edu

Degenerate Diazo Transfer: A key observation was the formation of p-toluenesulfonyl azide-2-¹⁵N (I-2-¹⁵N). This occurs through a degenerate diazo transfer reaction where the p-toluenesulfonamide anion acts as a nucleophile, leading to scrambling of the ¹⁵N label from the terminal (N₃) to the central (N₂) position of the azide group. caltech.edudiva-portal.org

Formation of Azide Ion: The p-toluenesulfonamide anion also reacts with the labeled azide to produce di-p-toluenesulfonamide and a free ¹⁵N-labeled azide ion. caltech.edu

Isotopic Exchange: This newly formed labeled azide ion can then exchange with unlabeled p-toluenesulfonyl azide molecules, leading to the formation of p-toluenesulfonyl azide-1-¹⁵N (I-1-¹⁵N). caltech.edu

A separate investigation into the reaction of TsN₃ with potassium azide-¹⁵N in toluene (B28343) and dichloromethane (B109758) also demonstrated isotopic scrambling. caltech.edu In addition to the expected azide-ion exchange that forms TsN=N=¹⁵N and Ts¹⁵N=N=N, the formation of TsN=¹⁵N=N was also observed. caltech.edu Two mechanisms were proposed for this novel scrambling: caltech.edu

Azide-ion metathesis: Reversible formation of an N-Pentazole derivative, which then undergoes azide exchange.

Nitrene addition: Reversible addition of a p-toluenesulfonylnitrene to a labeled azide molecule.

The following table summarizes the products observed and the mechanistic steps elucidated through ¹⁵N labeling experiments.

Table 1: Mechanistic Findings from ¹⁵N Labeling of p-Toluenesulfonyl Azide Reactions

| Reactant(s) | ¹⁵N-Labeled Product Observed | Inferred Mechanistic Step | Reference |

|---|---|---|---|

| TsN=N=¹⁵N + TsNH⁻ | TsN=¹⁵N=N | Degenerate Diazo Transfer | caltech.edu |

| TsN=N=¹⁵N + TsNH⁻ | ¹⁵N₃⁻ + (Ts)₂NH | Reaction with Sulfonamide Anion | caltech.edu |

| TsN₃ + ¹⁵N₃⁻ | Ts¹⁵N=N=N | Azide Ion Exchange | caltech.edu |

| TsN₃ + K¹⁵N₃ | TsN=¹⁵N=N | Isotopic Scrambling via N-Pentazole or Nitrene Addition | caltech.edu |

Kinetic Isotope Effect Studies Involving ¹⁵N

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. princeton.edu Measuring the ¹⁵N KIE (the ratio of reaction rates, k₁₄/k₁₅) is a sensitive probe for determining reaction mechanisms, as it provides information about changes in bonding to the nitrogen atom in or before the rate-determining step of a reaction. princeton.edunih.gov

A ¹⁵N KIE value greater than 1.0 (a "normal" KIE) typically indicates that a bond to the nitrogen atom is being broken or weakened in the rate-limiting step. nih.govnih.gov Conversely, a KIE value less than 1.0 (an "inverse" KIE) suggests that a bond to the nitrogen is being formed or strengthened, such as a change in hybridization. nih.govnih.gov Secondary KIEs, which arise from isotopic substitution at atoms not directly involved in bond breaking or formation, are generally very small for heavy atoms and often ignored. princeton.edu

While specific KIE studies on p-toluenesulfonamide-¹⁵N itself are not detailed in the surveyed literature, the principles are broadly applicable and have been demonstrated in various enzymatic systems. For example, in the oxidation of L-alanine by Tryptophan 2-Monooxygenase, the observed ¹⁵N KIE on kcat/Km was 1.0145 ± 0.0007. nih.gov This significant normal isotope effect is consistent with the cleavage of the C-N bond of alanine (B10760859) being part of the first irreversible step of the reaction. nih.gov

By correcting for the equilibrium isotope effect of protonation, the intrinsic KIE for the chemical step can be calculated, providing deeper mechanistic insight. nih.govnih.gov For instance, in studies of mutant cytidine (B196190) deaminases, an intrinsic ¹⁵N KIE of 1.033 was calculated for C-N bond cleavage, confirming that this step had become more rate-determining. nih.gov These studies exemplify how ¹⁵N KIEs can be a powerful tool to distinguish between proposed reaction pathways and to identify the rate-limiting steps in reactions involving nitrogen-containing compounds like p-toluenesulfonamide. nih.gov

The table below illustrates the general interpretation of ¹⁵N KIE values in mechanistic studies.

Table 2: General Interpretation of ¹⁵N Kinetic Isotope Effects (KIE)

| ¹⁵N KIE (k₁₄/k₁₅) Value | Type of KIE | General Mechanistic Interpretation | Reference |

|---|---|---|---|

| > 1.0 | Normal | Bond to nitrogen atom is broken/weakened in the rate-determining step. | nih.gov, nih.gov |

| ≈ 1.0 | Null | No change in bonding to the nitrogen atom in the rate-determining step, or the chemical step is not rate-limiting. | nih.gov |

| < 1.0 | Inverse | Bond to nitrogen atom is formed/strengthened (e.g., rehybridization) in the rate-determining step. | nih.gov, nih.gov |

Advanced Spectroscopic Characterization Utilizing 15n

Nitrogen-15 (B135050) Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy is a highly informative method for probing the electronic environment of the nitrogen atom in p-toluenesulfonamide-¹⁵N. Despite the low natural abundance and smaller gyromagnetic ratio of ¹⁵N compared to ¹H, isotopic enrichment makes these experiments feasible and highly valuable. nih.gov

The ¹⁵N chemical shift is highly sensitive to the local electronic structure, including hybridization, bonding, and intermolecular interactions of the nitrogen atom. In the context of sulfonamides, the ¹⁵N chemical shift provides direct information about the state of the sulfonamide nitrogen.

Studies involving the reaction of p-toluenesulfonyl azide-3-¹⁵N with the sodium salt of p-toluenesulfonamide (B41071) in dimethyl sulfoxide (B87167) (DMSO) have allowed for the characterization of various ¹⁵N-labeled products. caltech.edu The chemical shifts are crucial for identifying the products formed during the reaction. caltech.edu For instance, in N-(substituted aryl)-p-toluenesulfonamides, the sulfonamide proton chemical shift, which is influenced by the electronic environment of the nitrogen, correlates with Hammett substituent constants. uark.edu This suggests that the ¹⁵N chemical shift would similarly be sensitive to substituent effects on the aryl ring. The protonation of amino groups can also induce significant shifts in the ¹⁵N NMR spectra of both amine and amide nitrogens. researchgate.net

Table 1: Representative ¹⁵N Chemical Shifts of p-Toluenesulfonamide and Related Reaction Species in DMSO (Note: Data extrapolated from studies of related reaction systems. Chemical shifts are referenced relative to ammonia (B1221849).)

| Compound/Species | Functional Group | Approximate ¹⁵N Chemical Shift (ppm) |

| p-Toluenesulfonamide-¹⁵N | Sulfonamide (-SO₂¹⁵NH₂) | δ 117.8 - 122.4 |

| p-Toluenesulfonamide Anion-¹⁵N | Sulfonamide Anion (-SO₂¹⁵NH⁻) | Varies with conditions |

| Di-p-toluenesulfonamide-¹⁵N | Imide (-SO₂¹⁵NHSO₂-) | Varies with conditions |

This table is illustrative. Specific chemical shifts can vary based on solvent, concentration, and temperature.

Scalar couplings (J-couplings) between ¹⁵N and other NMR-active nuclei, such as ¹H and ¹³C, provide invaluable information for molecular structure elucidation. These couplings, transmitted through chemical bonds, are dependent on the number and type of intervening bonds, as well as stereochemistry. nih.gov

¹J(¹⁵N-¹H) Coupling: The direct, one-bond coupling between the ¹⁵N nucleus and its attached proton(s) is a definitive indicator of a direct N-H bond. Its magnitude can provide insights into the hybridization of the nitrogen atom. For peptide N-H bonds, this value is typically around -92 Hz. ucsd.edu

nJ(¹⁵N-¹³C) Coupling: Long-range couplings over two or three bonds (²J and ³J) are particularly useful for confirming connectivity within the molecular skeleton. researchgate.net For example, a ²J(¹⁵N-¹³C) coupling between the sulfonamide nitrogen and the ipso-carbon of the toluene (B28343) ring would confirm the S-C bond arrangement. The magnitude of geminal ¹⁵N-¹³C couplings is significantly influenced by the orientation of the nitrogen lone pair. researchgate.net

nJ(¹⁵N-¹H) Coupling: Long-range couplings to protons on the aromatic ring or the methyl group can further cement structural assignments. nih.gov

The measurement of these coupling constants is critical for distinguishing between isomers and confirming the structure of reaction products. nih.gov

Table 2: Typical NMR Coupling Constants for Sulfonamides

| Coupling Type | Number of Bonds | Typical Value (Hz) | Structural Information |

| ¹J(¹⁵N-¹H) | 1 | ~90 | Confirms direct N-H bond |

| ²J(¹⁵N-¹³C) | 2 | 0-15 | Confirms N-S-C connectivity |

| ³J(¹⁵N-¹H) | 3 | 1-5 | Confirms connectivity to aromatic protons |

Values are approximate and depend on the specific molecular geometry and environment.

Given the inherent low sensitivity of ¹⁵N NMR, inverse (or proton-detected) 2D NMR experiments are the methods of choice. japsonline.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) detect the high-sensitivity ¹H nucleus to indirectly observe the attached ¹⁵N nucleus.

¹H-¹⁵N HSQC: This experiment correlates the chemical shifts of protons directly bonded to ¹⁵N atoms, providing a highly sensitive method for identifying all N-H groups in a molecule.

Solid-state NMR (ssNMR) spectroscopy provides a means to study p-toluenesulfonamide-¹⁵N in its native, solid form. This avoids complications related to solubility and allows for the investigation of crystal packing and intermolecular interactions. The Cross-Polarization Magic-Angle Spinning (CPMAS) technique is commonly employed to enhance the ¹⁵N signal and average out anisotropic interactions that broaden signals in the solid state. semanticscholar.org

¹⁵N CPMAS NMR has been effectively used to study related sulfonamides, such as sulfadiazine (B1682646) and sulfapyridine. researchgate.netfigshare.comresearchgate.net These studies can reveal information about:

The number of crystallographically inequivalent molecules in the unit cell.

The nature of hydrogen bonding involving the sulfonamide group.

Changes in the chemical environment upon formation of salts or co-crystals. semanticscholar.org

Interactions with other materials, for example, the binding of sulfonamides to soil components. figshare.comresearchgate.net

For p-toluenesulfonamide-¹⁵N, ssNMR could be used to characterize different polymorphic forms or to study its interaction with surfaces and other solid matrices.

A significant advantage of ¹⁵N labeling is the ability to monitor chemical reactions in real-time using in situ NMR spectroscopy. caltech.edu This provides direct mechanistic information by allowing for the observation of transient intermediates and the kinetics of product formation.

A detailed in situ ¹⁵N NMR study was conducted on the reaction of p-toluenesulfonyl azide-3-¹⁵N with the sodium salt of p-toluenesulfonamide in DMSO. caltech.educaltech.eduresearchgate.net This work demonstrated the power of the technique by identifying several concurrent reactions and their products directly in the reaction mixture. caltech.eduresearchgate.net Observed processes included:

The formation of isotopically scrambled p-toluenesulfonyl azide (B81097). researchgate.net

The generation of di-p-toluenesulfonamide and azide ion. caltech.eduresearchgate.net

The reversible formation of 1,3-di-p-toluenesulfontriazene anion. caltech.educaltech.edu

Furthermore, hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) can dramatically increase the ¹⁵N NMR signal, enabling the real-time monitoring of reactions like sulfonamidation with very high sensitivity. nih.govacs.orgwhiterose.ac.uk

Mass Spectrometry (MS) with ¹⁵N Labeling

Mass spectrometry is a fundamental tool for determining molecular weight and structure through fragmentation analysis. The use of ¹⁵N-labeled p-toluenesulfonamide offers distinct advantages in MS-based analyses. The primary benefit is the deliberate mass shift of +1 Da for each ¹⁵N atom incorporated compared to the natural compound. sigmaaldrich.com

This isotopic labeling is invaluable for:

Tracing and Quantification: In complex mixtures, such as environmental or biological samples, the known mass shift allows for the unambiguous identification and quantification of the labeled compound, distinguishing it from background interferences.

Metabolic and Degradation Studies: ¹⁵N labeling is a powerful tool for tracing the fate of sulfonamides in environmental or biological systems. By analyzing the mass spectra of samples over time, one can identify degradation products by looking for fragments that retain the ¹⁵N label.

Mechanism Elucidation: The position of the ¹⁵N label can help elucidate fragmentation pathways in tandem MS (MS/MS) experiments. By observing which fragments contain the ¹⁵N, the connectivity of the original molecule can be confirmed.

Isotope Ratio Mass Spectrometry (IRMS): Techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can perform precise analysis of nitrogen isotope ratios (δ¹⁵N). nih.govresearchgate.netuni-bayreuth.de This has been applied to sulfonamides to trace their origins and assess their degradation in the environment. nih.govnih.gov The ¹⁵N-labeled compound can serve as an ideal internal standard for such analyses.

The combination of ¹⁵N labeling with LC-MS is particularly powerful for identifying nitrogen-containing compounds in complex extracts through comparative metabolomics, where labeled and unlabeled samples are compared to pinpoint the metabolites of interest based on the expected mass shift. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Structural Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for the precise determination of a compound's elemental composition. For p-Toluenesulfonamide-¹⁵N, HRESIMS provides an accurate mass measurement that confirms the incorporation of the ¹⁵N isotope.

The expected monoisotopic mass of the unlabeled p-Toluenesulfonamide (C₇H₉NO₂S) is 171.0354 u. nih.gov With the substitution of ¹⁴N with ¹⁵N, the expected monoisotopic mass of p-Toluenesulfonamide-¹⁵N (C₇H₉¹⁵NO₂S) increases by approximately 0.9970 u. This mass shift is readily detectable by HRESIMS, providing unambiguous confirmation of successful isotopic labeling.

Table 1: Theoretical and Expected HRESIMS Data

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) | Expected [M+H]⁺ ion |

| p-Toluenesulfonamide | C₇H₉NO₂S | 171.0354 | 172.0427 |

| p-Toluenesulfonamide-¹⁵N | C₇H₉¹⁵NO₂S | 172.0324 | 173.0397 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions, providing valuable structural information. The fragmentation of protonated p-toluenesulfonamides, including the ¹⁵N-labeled variant, typically proceeds through characteristic pathways.

Studies on related N-alkyl-p-toluenesulfonamides have shown that a primary fragmentation route involves the cleavage of the sulfur-nitrogen (S-N) bond. This can lead to two main product ions: the p-toluenesulfonyl cation at m/z 155, and the protonated p-toluenesulfonamide. For the unlabeled compound, the protonated molecule appears at m/z 172. In the case of p-Toluenesulfonamide-¹⁵N, this key fragment is observed at m/z 173, confirming the location of the isotopic label within the sulfonamide group. The loss of SO₂ from the parent ion is another common fragmentation pathway observed in the mass spectra of sulfonamides.

Table 2: Key Fragment Ions in MS/MS of Protonated p-Toluenesulfonamide and its ¹⁵N-labeled Analog

| Precursor Ion | Precursor m/z | Key Fragment Ion | Fragment m/z | Proposed Neutral Loss |

| [p-Toluenesulfonamide+H]⁺ | 172 | p-toluenesulfonyl cation | 155 | NH₃ |

| [p-Toluenesulfonamide+H]⁺ | 172 | [C₇H₇O]⁺ | 107 | SO₂NH₃ |

| [p-Toluenesulfonamide-¹⁵N+H]⁺ | 173 | p-toluenesulfonyl cation | 155 | ¹⁵NH₃ |

| [p-Toluenesulfonamide-¹⁵N+H]⁺ | 173 | [C₇H₇O]⁺ | 107 | SO₂¹⁵NH₃ |

Ionization Mechanism Studies

The study of ionization mechanisms provides insight into how a molecule is best converted into a gaseous ion for mass spectrometric analysis. For sulfonamides, electrospray ionization (ESI) is a commonly used soft ionization technique. The ionization process for p-toluenesulfonamide and its ¹⁵N-labeled analog in positive ion mode typically involves protonation.

Theoretical and experimental studies on similar sulfonamides suggest that the most likely site of protonation is one of the oxygen atoms of the sulfonyl group, due to its high electron density. However, protonation at the nitrogen atom of the sulfonamide group is also possible and plays a crucial role in the subsequent fragmentation pathways. The stability of the resulting protonated molecule and its propensity to fragment are key areas of investigation in ionization mechanism studies. The use of ¹⁵N labeling can help to experimentally confirm fragmentation pathways that involve the nitrogen atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conjunction with Isotopic Labeling

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the molecular vibrations and, consequently, the structure and bonding within a molecule. The substitution of ¹⁴N with ¹⁵N induces a predictable shift in the vibrational frequencies of the bonds involving the nitrogen atom.

In the FT-IR and FT-Raman spectra of p-Toluenesulfonamide, the N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. Upon ¹⁵N labeling, these bands are expected to shift to lower wavenumbers due to the increased reduced mass of the N-H oscillator. Similarly, other vibrational modes involving the sulfonamide group, such as the S-N stretching and N-H bending modes, will also exhibit isotopic shifts. These shifts provide definitive assignments of the vibrational bands associated with the sulfonamide functional group. For instance, the S-N stretching vibration, often found in the 900-1000 cm⁻¹ region, would be expected to shift to a lower frequency upon ¹⁵N substitution.

Table 3: Selected Vibrational Modes of p-Toluenesulfonamide and Expected Shifts for the ¹⁵N-labeled Analog

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for p-Toluenesulfonamide | Expected Shift upon ¹⁵N Labeling |

| N-H Asymmetric Stretch | 3350 - 3400 | Shift to lower wavenumber |

| N-H Symmetric Stretch | 3250 - 3300 | Shift to lower wavenumber |

| SO₂ Asymmetric Stretch | 1330 - 1370 | Minimal to no shift |

| SO₂ Symmetric Stretch | 1150 - 1180 | Minimal to no shift |

| S-N Stretch | 900 - 1000 | Shift to lower wavenumber |

| N-H Bend (Wagging) | 600 - 700 | Shift to lower wavenumber |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has been the primary computational tool for investigating p-Toluenesulfonamide-15N. The B3LYP hybrid functional, combined with basis sets like 6-311G(d,p) or 6-311++G**, is frequently used to predict its bioactivity and molecular properties. researchgate.netcore.ac.ukresearchgate.netmdpi.com These calculations are foundational for geometry optimization, spectral analysis, and reactivity predictions.

Theoretical calculations have been crucial in identifying the stable conformers of p-Toluenesulfonamide (B41071). By performing a potential energy surface scan, researchers have determined the most stable geometric structures. researchgate.net For p-Toluenesulfonamide (p-TSA), four stable conformers with C_s symmetry have been predicted, differing in the orientation of the sulfonamide and methyl groups. core.ac.uk The global minimum energy conformer is the trans-eclipsed form (PTS1), a preference attributed to electronic effects from the methyl substituent. core.ac.uk

The optimization process involves varying atomic positions and, in solid-state calculations, unit cell parameters until the energy converges to a minimum. nih.gov A comparison between geometric parameters (bond lengths and angles) derived from DFT calculations and those from X-ray diffraction (XRD) experiments shows a good agreement. mdpi.com Observed differences are typically ascribed to the fact that theoretical calculations are often performed in the gas phase, neglecting the intermolecular interactions present in the solid state. mdpi.com

Table 1: Predicted Stable Conformers of p-Toluenesulfonamide This table is generated based on data from theoretical calculations.

| Conformer Name | Description | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|---|

| PTS1 | trans-eclipsed | 0.00 | 1 (Global Minimum) |

| PTS2 | trans-staggered | >0 | 2 |

| PTS3 | cis-eclipsed | >0 | 3 |

| PTS4 | cis-staggered | >0 | 4 |

DFT calculations are employed to compute the harmonic vibrational frequencies of p-Toluenesulfonamide. These theoretical frequencies are then used to perform comprehensive vibrational spectral assignments for experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net Normal Coordinate Analysis (NCA) is often carried out to understand the nature of the vibrational modes. researchgate.net The character of each vibrational mode is described by its Potential Energy Distribution (PED). karatekin.edu.tr Due to the molecule's low symmetry (C1 point group), assigning all 126 normal vibrational modes can be challenging without theoretical support. karatekin.edu.tr

Table 2: Selected Calculated Vibrational Frequencies and Assignments for p-Toluenesulfonamide This table represents typical data obtained from DFT calculations for vibrational analysis.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|

| ~3400 | ~3380 | N-H Asymmetric Stretch |

| ~3300 | ~3280 | N-H Symmetric Stretch |

| ~1600 | ~1595 | Aromatic C=C Stretch |

| ~1330 | ~1325 | SO₂ Asymmetric Stretch |

| ~1160 | ~1155 | SO₂ Symmetric Stretch |

| ~910 | ~905 | S-N Stretch |

The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is a powerful tool for predicting NMR chemical shifts, including those for the ¹⁵N nucleus. rsc.orgsemanticscholar.org Calculations are often performed at levels like B3LYP/cc-pVDZ. rsc.org These predictions are highly effective for assigning the correct structure where experimental data might be ambiguous, and for identifying correct regioisomers, tautomers, and protonation states. rsc.org

For ¹⁵N chemical shifts, linear regression analysis between experimental and calculated values is used to derive scaling factors, which significantly improve the accuracy of the predictions. rsc.org The use of different functionals and basis sets, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), are actively researched to enhance predictive accuracy. semanticscholar.orgresearchgate.net The error between scaled predicted ¹⁵N chemical shifts and experimental values can be reduced to within a ±9.56 ppm range for a diverse set of molecules. rsc.org

Table 3: GIAO-DFT Predicted ¹⁵N NMR Chemical Shift for p-Toluenesulfonamide-15N This table illustrates the typical outcome of a GIAO calculation compared to experimental data.

| Nucleus | Calculation Method | Solvent Model | Calculated Shielding (ppm) | Scaled Chemical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|---|---|

| ¹⁵N | B3LYP/cc-pVDZ | DMSO | ~-150 | ~-312 | ~-312.3 smolecule.com |

Molecular orbital analysis provides deep insights into the electronic structure and stability of p-Toluenesulfonamide. The Density of States (DOS) is used to study the contributions of different orbitals to the molecular framework. researchgate.net

Natural Bond Orbital (NBO) analysis is a key technique used to understand intramolecular interactions and charge transfer within the molecule. researchgate.netuni-muenchen.de It transforms the wavefunction into a localized form corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de For p-Toluenesulfonamide derivatives, NBO analysis has been used to explain the stability arising from intramolecular interactions, such as hyperconjugation. researchgate.netmdpi.com For instance, interactions between the lone pair orbitals of nitrogen or oxygen and the antibonding orbitals of adjacent bonds (e.g., n→π*) can be quantified to determine their stabilization energy. mdpi.com These interactions, which represent charge delocalization, are evaluated using second-order perturbation theory. uni-muenchen.deresearchgate.net

Table 4: Key NBO Donor-Acceptor Interactions in a p-Toluenesulfonamide Derivative This table is based on findings for structurally similar sulfonamides. mdpi.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C=O) | ~50-60 | Intramolecular Charge Transfer |

| n(O) | σ*(S-N) | Variable | Hyperconjugation |

The Quantum Theory of Atoms-in-Molecules (QTAIM) has been applied to analyze the various intramolecular interactions within the p-Toluenesulfonamide molecule. researchgate.net This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds. researchgate.netresearchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., the Laplacian of the electron density), QTAIM can differentiate between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions, providing a rigorous basis for understanding the forces that define the molecular structure. researchgate.net

To identify the most reactive sites within p-Toluenesulfonamide for nucleophilic and electrophilic attacks, Fukui functions are calculated. researchgate.netresearchgate.net This DFT-based reactivity descriptor measures the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.netuchile.cl The condensed Fukui function provides values for each atomic site, allowing for the prediction of regioselectivity in chemical reactions. researchgate.netacs.org By analyzing the Fukui functions, one can determine which atoms are most susceptible to attack by electrophiles (where the HOMO is localized) and which are prone to attack by nucleophiles (where the LUMO is localized), offering valuable insights for synthetic applications. researchgate.netmdpi.com

Transition State Mapping and Activation Energy Calculations for Mechanistic Insights

Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving p-Toluenesulfonamide-15N. This allows for the identification of transition states and the calculation of activation energies, which are fundamental to understanding reaction kinetics and mechanisms.

For instance, in the context of reactions where p-toluenesulfonamide acts as a leaving group or participates in bond formation, computational models can predict the energy barriers for these processes. figshare.com The study of reaction mechanisms, such as transfer hydrogenation, has been facilitated by these calculations. researchgate.net For example, the activation energy for the oxidation of paracetamol by N-chloro-p-toluenesulfonamide has been calculated to be (58.63 ± 0.91) kJ mol−1. niscpr.res.in Such calculations provide a quantitative measure of the feasibility and rate of a reaction. niscpr.res.intau.ac.il

Detailed mechanistic pathways can be proposed and validated by comparing calculated activation energies with experimental kinetic data. niscpr.res.in This synergy between theory and experiment is essential for a comprehensive understanding of the chemical processes involving p-Toluenesulfonamide-15N.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules like p-Toluenesulfonamide-15N. niscpr.res.inkaratekin.edu.tr These calculations provide information on molecular orbitals, charge distribution, and other electronic properties that govern the molecule's reactivity.

The electronic structure of the aryl group in sulfonamides significantly influences the product distribution in their reactions. thieme-connect.com Computational methods such as the gauge-including atomic orbital (GIAO) method are employed to calculate NMR parameters, which are in good agreement with experimental data. karatekin.edu.trresearchgate.net These theoretical approaches help in understanding how the electronic environment of the 15N-labeled nitrogen atom affects its spectroscopic signature and reactivity.

Studies have utilized DFT to analyze intramolecular interactions and the stability of different conformers of sulfonamide derivatives. researchgate.net The insights gained from these calculations are crucial for predicting how p-Toluenesulfonamide-15N will interact with other reagents and for designing new synthetic methodologies.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling plays a pivotal role in elucidating the detailed steps of reaction mechanisms involving p-Toluenesulfonamide-15N. mdpi.com By simulating the reaction pathways, chemists can gain a deeper understanding of the formation of intermediates and transition states that are often difficult to detect experimentally.

For example, the reaction of p-toluenesulfonyl azide-3-15N with the sodium salt of p-toluenesulfonamide has been studied to understand the products and rearrangements that occur. acs.org In situ 15N NMR spectroscopy, combined with theoretical modeling, can trace the fate of the labeled nitrogen atom throughout the reaction, revealing complex scrambling mechanisms. caltech.edu

Furthermore, theoretical investigations have been applied to understand the role of p-toluenesulfonamide in various reactions, such as its ability to trap cationic intermediates. core.ac.uk The mechanisms of reactions where sulfonamides are synthesized or modified are also explored through computational models, providing insights into bond formation processes and the influence of catalysts and reaction conditions. researchgate.netthieme-connect.com

Role in Catalysis and Reaction Development

p-Toluenesulfonamide (B41071) as a Ligand in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, making sulfonamide derivatives versatile ligands in catalysis. Their electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of metal catalysts.

A notable example involves a thiosemicarbazone Schiff-base ligand, N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide, which incorporates a bulky tosyl group. nih.gov This ligand's coordination behavior with a range of divalent metal ions, including manganese, iron, cobalt, nickel, copper, zinc, cadmium, and lead, has been investigated. nih.gov In reactions with manganese and copper, this ligand system led to interesting metal-catalyzed oxidation processes that altered the ligand's structure. nih.gov For instance, the reaction with copper resulted in the formation of a complex with a new, cyclized thiosemicarbazone ligand. nih.gov

Copper-catalyzed reactions have also utilized p-toluenesulfonamide more directly. In one such process, diarylamines were synthesized from p-toluenesulfonamides and benzhydrol derivatives. academie-sciences.fr This reaction proceeds through a "borrowing hydrogen" mechanism, where a copper/bisphosphine complex catalyzes the oxidation of the alcohol to a ketone, which then reacts with the sulfonamide to form an imine intermediate. academie-sciences.fr The subsequent reduction of the imine, using the hydrogen borrowed earlier, yields the final product. academie-sciences.fr

The versatility of toluenesulfonamide-based ligands extends to other transition metals. For example, o-toluenesulfonamide (B73098) has been used as a component in a rhodium pincer complex, highlighting its utility in creating reactive intermediates for catalytic processes. sigmaaldrich.com Furthermore, bis(sulfonamide)-diamine ligands have been successfully employed in copper(I)-catalyzed asymmetric Henry reactions, demonstrating high diastereoselectivity and enantioselectivity. acs.org

| Catalyst/Ligand System | Metal | Reaction Type | Key Finding |

| N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide | Cu(II), Mn(II) | Ligand Oxidation/Cyclization | The metal catalyzes a transformation of the ligand itself during complex formation. nih.gov |

| Copper/Bisphosphine Complex with p-toluenesulfonamide | Cu(I) | Diarylamine Synthesis (Borrowing Hydrogen) | p-Toluenesulfonamide acts as the nitrogen source in the N-alkylation of benzhydrol derivatives. academie-sciences.fr |

| Bis(sulfonamide)-diamine Ligand | Cu(I) | Asymmetric Henry Reaction | The chiral ligand promotes high stereo- and enantioselectivity. acs.org |

| Rhodium Pincer Complex with o-toluenesulfonamide | Rh | General Catalysis | Demonstrates the role of toluenesulfonamide as a ligand in creating reactive intermediates. sigmaaldrich.com |

N-(methoxycarbonyl)-p-toluenesulfonamide in C-H Amination

Direct C-H amination is a powerful strategy for forming carbon-nitrogen bonds, and N-protected sulfonamides are frequently used as nitrogen sources. Specifically, N-(methoxycarbonyl)-p-toluenesulfonamide has proven to be a highly effective nucleophile in intermolecular allylic C-H amination reactions. nih.govnih.gov

A significant advancement in this area is the development of a heterobimetallic catalytic system that achieves linear-selective allylic C-H amination. nih.govacs.org This reaction directly transforms α-olefins into valuable linear (E)-allylic carbamates with excellent regio- and stereoselectivity. acs.org The use of the isotopically labeled variant, 15N-(methoxycarbonyl)-p-toluenesulfonamide , is particularly valuable as it allows for the direct installation of a 15N-labeled nitrogen atom late in a synthetic sequence. nih.govacs.org This approach provides a streamlined route to isotopically labeled allylic amines, which are crucial for mechanistic studies and as tracers in biological systems. acs.orgresearchgate.net The synthesis of a 15N-labeled analogue of the antibiotic deoxynegamycin highlights the practical utility of this method. nih.gov

The reaction demonstrates broad functional group compatibility and has been successfully applied to chiral, densely functionalized α-olefins without loss of enantiomeric purity. acs.orgresearchgate.net The tosyl group can be removed under mild reductive conditions, leaving the carbamate (B1207046) moiety intact for further manipulation. nih.gov

Heterobimetallic Catalysis Involving Sulfonamide Derivatives

Cooperative catalysis between two different metals, known as heterobimetallic catalysis, can unlock unique reactivity and selectivity that is unattainable with single-metal systems. Sulfonamide derivatives have played a key role in the development and application of such systems.

The intermolecular linear allylic C-H amination described previously is a prime example, employing a novel Pd(II)/Cr(III) dual catalyst system. nih.govacs.org Mechanistic studies suggest that the two metals perform distinct roles: the palladium/bis-sulfoxide catalyst is responsible for the initial allylic C-H cleavage to generate a π-allylPd intermediate, while the chromium(III)(salen) complex promotes the subsequent functionalization of this intermediate with the N-(methoxycarbonyl)-p-toluenesulfonamide nucleophile. nih.govacs.orgresearchgate.net This represents a rare case where two different transition metals are required in catalytic amounts to achieve product formation. nih.gov

Another distinct heterobimetallic system involves a Cu–Sm–aminophenol sulfonamide complex, which was developed for the anti-selective asymmetric Henry reaction. acs.org This catalyst, prepared through a convenient one-pot method, yields anti-β-nitro alcohols with high yields, diastereoselectivity, and enantiomeric excess. acs.org Mass spectrometry analysis indicates that a monomeric bimetallic Cu/Sm complex is the active species. acs.org

Furthermore, synergistic Mn-Zn systems have been utilized for C-H activation. chinesechemsoc.org In one instance, a Mn-catalyzed C-H cyanation of heteroarenes was achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, proceeding through a heterobimetallic C-H activation mechanism. chinesechemsoc.org

| Heterobimetallic System | Sulfonamide Derivative | Reaction Type | Mechanistic Insight |

| Pd(II)/Cr(III) | N-(methoxycarbonyl)-p-toluenesulfonamide | Allylic C-H Amination | Pd mediates C-H cleavage, while Cr promotes N-functionalization. nih.govacs.org |

| Cu/Sm | Aminophenol Sulfonamide Ligand | Asymmetric Henry Reaction | A cooperative Cu-Sm complex is the active catalytic species. acs.org |

| Mn/Zn | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C-H Cyanation | Reaction proceeds via a synergistic, bimetallic C-H activation. chinesechemsoc.org |

Catalytic Effects of Ions on Sulfonamide Reactivity

The reactivity of sulfonamides in catalytic processes can be significantly influenced by the presence of ions, which can act as Lewis acids, affect the polarity of the medium, or participate in non-covalent interactions.

In a carbene-catalyzed enantioselective modification of sulfonamides, the reaction pathway is assisted by lithium ions (Li+) or protons. rsc.org Density functional theory (DFT) calculations and experimental data suggest that non-covalent interactions, specifically cation–π interactions, are crucial for enhancing reactivity and controlling the stereochemical outcome. rsc.org

The choice of solvent, particularly ionic liquids, can also modulate sulfonamide reactivity. A study on the nitroso group transfer from N-nitrososulfonamide to various amines in ionic liquids found that the reaction rates could be accurately predicted using the Kamlet–Abboud–Taft equation, which accounts for solvent polarity, acidity, and basicity. conicet.gov.ar This indicates that the effect of the ionic liquid is primarily due to its bulk solvent properties rather than specific ion-pairing effects that dramatically alter nucleophilicity. conicet.gov.ar

In transition metal-catalyzed reactions, metal ions often act as Lewis acids to activate the sulfonamide group. For example, in the aminochlorination of cinnamic esters using N,N-dichloro-p-toluenesulfonamide, Lewis acidic catalysts like zinc chloride (ZnCl2) or copper(II) triflate (Cu(OTf)2) are employed. organic-chemistry.org The proposed mechanism involves the coordination of the metal ion to the sulfonyl group's oxygen atoms, which facilitates the transfer of a chlorine atom to the olefin. organic-chemistry.org Similarly, the hydrolytic cleavage of various sulfonamide drugs was found to be catalyzed by ceria (CeO2) nanostructures, where surface interactions and changes in local pH play a crucial role in the reaction. acs.org

Development of Catalytic Methods for Sulfonamide Synthesis

While the classical method of synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine, this approach often requires harsh conditions and has limitations regarding functional group tolerance. thieme-connect.comtsijournals.com Consequently, significant research has been dedicated to developing milder and more versatile catalytic methods.

Modern strategies often focus on the catalytic construction of the S-N bond. thieme-connect.com One approach involves the copper-catalyzed, one-step synthesis of sulfonamides from three components: (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comscispace.com This method is notable for its broad substrate scope and tolerance of various functional groups. scispace.com Palladium catalysts have also been employed to convert arylboronic acids into the corresponding sulfonyl chlorides, which can then be reacted with amines to form sulfonamides under mild conditions. acs.org

Another innovative catalytic method involves the amidation of sulfonyl fluorides, which are more stable and less electrophilic than sulfonyl chlorides. chemrxiv.org A combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives was found to effectively activate sulfonyl fluorides for reaction with a wide range of amines, including sterically hindered ones, to produce sulfonamides in excellent yields. chemrxiv.org

Additionally, inexpensive and environmentally benign catalysts have been explored. Zinc oxide (ZnO), for example, has been shown to be a highly efficient and reusable catalyst for the sulfonylation of various amines with sulfonyl chlorides under mild, neutral conditions, avoiding the need for a strong base which can cause side reactions. tsijournals.com

| Catalytic Method | Catalyst | Key Substrates | Advantage |

| Three-Component Coupling | Cu(II) | Arylboronic acid, amine, DABSO | Direct, one-step synthesis with broad scope. scispace.com |

| Amidation of Sulfonyl Fluorides | HOBt / Silicon additive | Sulfonyl fluoride, amine | Mild activation of stable precursors, suitable for hindered substrates. chemrxiv.org |

| Sulfonylation of Amines | Zinc Oxide (ZnO) | Sulfonyl chloride, amine | Inexpensive, mild, and neutral conditions. tsijournals.com |

| Chlorosulfonylation/Amination | Pd | Arylboronic acid, SO2Cl2, amine | Accesses sulfonamides from readily available boronic acids. acs.org |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the quantification of p-toluenesulfonamide (B41071) (p-TSA) in various research contexts, particularly in environmental and biological samples. researchgate.nethpst.cz The use of p-Toluenesulfonamide-15N is central to achieving high accuracy and precision in these analyses. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to the unlabeled analyte, including retention time in HPLC and ionization efficiency in the mass spectrometer. fu-berlin.de This allows it to co-elute with the target analyte and correct for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantification.

In a typical workflow, a sample is spiked with a known concentration of p-Toluenesulfonamide-15N before being processed. Following chromatographic separation, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled p-TSA and the 15N-labeled standard. The mass shift of +1, resulting from the replacement of a ¹⁴N atom with a ¹⁵N atom, allows the instrument to differentiate between the analyte and the standard. fu-berlin.de The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of p-TSA in the original sample. Methods have been developed to detect p-TSA at concentrations as low as 0.02 µg/L in various water matrices. researchgate.net

| Parameter | Typical Setting | Purpose |

| HPLC Column | C18 reversed-phase | Separates p-toluenesulfonamide from other sample components based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water. researchgate.net | Elutes the analyte from the HPLC column. |

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode. hpst.cz | Generates charged ions from the analyte molecules for MS detection. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific fragmentation of the parent ion. |

| Internal Standard | p-Toluenesulfonamide-15N | Corrects for matrix effects and variations in sample recovery and instrument response. |

Solid-Phase Extraction (SPE) for Sample Enrichment in Research Studies